N-(2-aminophenyl)benzenesulfonamide
Description
Overview of the Benzenesulfonamide (B165840) Class in Academic Research
Benzenesulfonamides are a group of organic compounds characterized by a sulfonamide group directly attached to a benzene (B151609) ring. drugbank.com This structural motif is a cornerstone in medicinal chemistry and has been integral to the development of a wide array of therapeutic agents. drugbank.com The versatility of the benzenesulfonamide scaffold allows for the synthesis of derivatives with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic effects. drugbank.comnih.gov
In academic research, benzenesulfonamides are extensively studied for their ability to inhibit various enzymes. drugbank.com A notable example is their interaction with carbonic anhydrases, a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. nih.govmdpi.com The primary sulfonamide group can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition. mdpi.com This has spurred the design and synthesis of numerous benzenesulfonamide-based inhibitors for potential therapeutic applications in conditions ranging from glaucoma to cancer. nih.gov
Furthermore, the chemical reactivity of the benzenesulfonamide group allows for a variety of chemical modifications, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies. nih.gov These studies are fundamental to understanding how molecular structure influences biological activity and are essential for the rational design of new and more effective drugs.
Significance of N-(2-aminophenyl)benzenesulfonamide in Chemical and Biological Contexts
This compound, with the chemical formula C12H12N2O2S, is a specific derivative of benzenesulfonamide that has garnered attention for its unique structural features and potential as a versatile building block in synthesis. smolecule.com Its structure incorporates both a sulfonamide linkage and a free amino group on the phenyl ring, providing two reactive sites for further chemical elaboration.
The synthesis of this compound is typically achieved through the reaction of 2-phenylenediamine with benzenesulfonyl chloride. This straightforward synthetic route makes the compound readily accessible for research purposes.
From a chemical perspective, the presence of the ortho-amino group relative to the sulfonamide linkage introduces interesting possibilities for intramolecular interactions and the formation of cyclic structures. This has been exploited in the synthesis of more complex heterocyclic systems.
In the biological realm, while this compound itself has been investigated for its own bioactivity, it is more commonly recognized as a key intermediate in the synthesis of a variety of biologically active molecules. smolecule.com For instance, it serves as a scaffold for developing inhibitors of enzymes like carbonic anhydrase. smolecule.com Derivatives of this compound have shown potential as anticancer and antibacterial agents. smolecule.com
The amino group can be readily modified to introduce different functionalities, allowing for the exploration of a wide chemical space and the optimization of biological activity. This has led to the development of potent inhibitors for various therapeutic targets. For example, derivatives have been synthesized and evaluated as inhibitors of HIV-1 capsid protein, showcasing the compound's utility in antiviral research. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 248.3 g/mol |
| pKa (Predicted) | 9.38 ± 0.10 |
| XLogP3-AA | Not Available |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 80.6 Ų |
| CAS Number | 43200-31-3 |
This data is compiled from various chemical databases and predictive models. guidechem.comuni.lu
The study of this compound and its derivatives continues to be an active area of research, with ongoing efforts to explore its full potential in medicinal chemistry and materials science. smolecule.com Its adaptable structure and demonstrated biological relevance ensure its continued importance in the quest for new and improved chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFXBBKICOQXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 2 Aminophenyl Benzenesulfonamide
Established Synthetic Pathways for N-(2-aminophenyl)benzenesulfonamide
The synthesis of this compound can be achieved through several established routes, primarily involving the formation of the sulfonamide bond.
Nucleophilic Substitution Reactions in Target Compound Synthesis
A primary and widely utilized method for synthesizing this compound is the nucleophilic substitution reaction between o-phenylenediamine (B120857) (2-aminoaniline) and benzenesulfonyl chloride. smolecule.com In this reaction, the amino group of o-phenylenediamine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide linkage.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. The choice of base and solvent can significantly influence the reaction's efficiency. This approach is a classic example of the Schotten-Baumann reaction conditions often employed for the synthesis of amides and sulfonamides.
Optimized Reaction Conditions and Solvents for Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and reaction time.
Commonly used solvents for this synthesis include dichloromethane, chloroform, and pyridine. Pyridine can act as both a solvent and a base. The use of a non-nucleophilic base, such as triethylamine, is also prevalent.
Microwave-assisted synthesis has emerged as a technique to enhance reaction rates and yields. For related N-(nitrophenyl) benzenesulfonamides, microwave irradiation in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) has been shown to produce excellent yields in a significantly shorter time compared to conventional heating methods. researchgate.net While specific data for the direct synthesis of this compound using this method is not detailed, the principle can be applied.
The table below summarizes typical reaction conditions found in the synthesis of related sulfonamides, which can be adapted for the target compound.
| Parameter | Condition | Purpose/Effect |
| Solvent | Dichloromethane, Pyridine, DMF | Dissolves reactants and influences reaction rate. |
| Base | Pyridine, Triethylamine, K₂CO₃ | Neutralizes HCl byproduct, facilitates the reaction. |
| Temperature | Room Temperature to Reflux | Affects reaction kinetics; higher temperatures can increase rate but may lead to side products. |
| Reaction Time | Varies (minutes to hours) | Dependent on temperature and reactivity of substrates. |
Synthesis of this compound Derivatives
The presence of a primary amino group and the sulfonamide nitrogen in this compound allows for a variety of derivatization reactions, leading to novel compounds with potentially enhanced biological activities or material properties.
Urea (B33335) Linkage Formation in Derivatives
The primary amino group of this compound can readily react with isocyanates or their synthetic equivalents to form urea derivatives. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the isocyanate.
The synthesis of urea derivatives based on substituted 2-aminothiazoles and aromatic isocyanates has been reported, highlighting the general applicability of this reaction. ppublishing.org These reactions are often carried out in aprotic solvents like dimethylformamide (DMF), sometimes with a catalytic amount of a base such as potassium carbonate. ppublishing.org
| Reactant 1 | Reactant 2 | Linkage Formed | General Conditions |
| This compound | Aryl isocyanate | Urea | Aprotic solvent (e.g., DMF), optional base (e.g., K₂CO₃) |
| This compound | Alkyl isocyanate | Urea | Aprotic solvent (e.g., DMF) |
Acylation Reactions for Structural Modification
Acylation of the amino group or the sulfonamide nitrogen provides another avenue for structural modification. This can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or N-acylbenzotriazoles. epa.govresearchgate.net
| Acylating Agent | Site of Acylation | Conditions | Product Type |
| Acid Chloride (e.g., Acetyl chloride) | Primary amino group | Base (e.g., Pyridine) | N-Acyl derivative |
| Acid Anhydride (e.g., Acetic anhydride) | Primary amino group | +/- Catalyst | N-Acyl derivative |
| N-Acylbenzotriazole | Sulfonamide nitrogen | Strong base (e.g., NaH) | N-Acylsulfonamide |
Condensation Reactions for Nitrogen-Containing Moieties
The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). nih.gov These reactions are typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.
Furthermore, condensation with dicarbonyl compounds or other bifunctional reagents can lead to the formation of various nitrogen-containing heterocyclic rings. For instance, condensation reactions of o-phenylenediamines with aldehydes can lead to the formation of benzimidazoles. While specific examples with this compound are not extensively documented in the provided context, the reactivity of the o-phenylenediamine moiety suggests this possibility. The formation of pyrimidine (B1678525) and imidazole (B134444) linkages through condensation of amidine-containing molecules with oxidic edge defects on carbon surfaces highlights the versatility of condensation reactions in creating nitrogen-containing structures. phi.com
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Aldehyde/Ketone | Imine (Schiff base) | Heating, often with water removal |
| This compound | Dicarbonyl compound | Heterocycle (e.g., Benzimidazole) | Varies depending on the specific reactants and desired product |
Integration of Heterocyclic Systems (e.g., Triazoles, Quinazolines, Benzothiazoles)
The incorporation of heterocyclic moieties into the this compound framework can significantly modify its chemical properties. The amino group on the phenyl ring is a key handle for such modifications, enabling the construction of fused or appended heterocyclic rings.
Triazoles: The synthesis of triazole-containing benzenesulfonamide (B165840) derivatives can be achieved through multi-step sequences. A common strategy involves the conversion of the amino group of this compound into an azide (B81097). This azide can then undergo a [3+2] cycloaddition reaction with an alkyne, a classic example of "click chemistry," to form a 1,2,3-triazole ring. Alternatively, N-sulfonyl-1,2,3-triazoles can be synthesized from sulfonyl azides and alkynes, which can then be further functionalized. rsc.org
Quinazolines: Quinazoline (B50416) rings can be constructed from this compound by reacting the amino group with a suitable carbonyl-containing compound or a synthon that provides the necessary carbon atom for cyclization. For instance, a reaction with an ortho-aminoaryl ketone in the presence of an acid catalyst can lead to the formation of a quinazoline ring through a [4+2] annulation reaction. mdpi.com Another approach involves the reaction with N-(benzenesulfonyl)cyanamide potassium salts and 2'-aminoacetophenone, which proceeds through an initial reaction at the amine group followed by cyclization. nih.gov The choice of reagents and reaction conditions can direct the formation of various substituted quinazoline derivatives.
Benzothiazoles: The synthesis of benzothiazole (B30560) derivatives linked to the this compound core can be envisioned through several routes. One plausible method involves the reaction of the amino group with a reagent that can form the thiazole (B1198619) ring. For example, condensation with o-aminothiophenols and carboxylic acids or their derivatives is a known method for forming the 2-substituted benzothiazole scaffold. nih.gov A more direct approach for a related compound, 2-(2′-aminophenyl)benzothiazole, involves the reaction of 2-aminobenzaldehyde (B1207257) with 1,2-diaminobenzene in a one-pot synthesis. mdpi.com Adapting these methods to this compound would likely involve a multi-step process to first introduce the necessary functionalities for cyclization.
Table 1: Synthetic Approaches for Heterocyclic Derivatives
| Heterocycle | General Synthetic Strategy | Key Reagents/Intermediates |
|---|
| Triazole | 1. Diazotization of the amino group followed by azidation. 2. [3+2] cycloaddition with an alkyne. | Sodium nitrite, sodium azide, terminal alkynes, copper or ruthenium catalysts. | | Quinazoline | Condensation and cyclization with a C1 or C2 synthon. | Ortho-aminoaryl ketones, N-(benzenesulfonyl)cyanamides, aldehydes, acid catalysts. mdpi.comnih.gov | | Benzothiazole | Cyclocondensation reactions. | o-aminothiophenols, carboxylic acids, aldehydes, oxidizing agents. nih.govorganic-chemistry.org |
Synthesis of Schiff Base Derivatives
The primary amino group of this compound readily undergoes condensation with various aldehydes and ketones to form Schiff base (imine) derivatives. This reaction is typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) or base (e.g., potassium hydroxide). nih.gov
The resulting Schiff bases are characterized by the presence of the azomethine (-C=N-) group. A wide variety of aromatic and heteroaromatic aldehydes can be employed, leading to a diverse library of Schiff base derivatives with different electronic and steric properties. nih.govresearchgate.net For instance, the condensation of sulphadiazine, a benzenesulfonamide derivative, with substituted aromatic aldehydes has been extensively reported. nih.gov Similarly, Schiff bases have been synthesized from 4-(2-aminoethyl)-benzenesulfonamide and various aromatic aldehydes. researchgate.net These established procedures are directly applicable to this compound.
Table 2: Synthesis of Schiff Base Derivatives of this compound (Illustrative)
| Aldehyde/Ketone Reactant | Reaction Conditions | Resulting Schiff Base Structure (General) |
|---|---|---|
| Substituted Benzaldehyde | Ethanol, reflux, catalytic acetic acid | A benzenesulfonamide moiety linked to a phenyl group which is substituted with a -N=CH-Ar group. |
| Heterocyclic Aldehyde (e.g., Furfural) | Ethanol, reflux | A benzenesulfonamide moiety linked to a phenyl group which is substituted with a -N=CH-Heterocycle group. researchgate.net |
| Aliphatic Ketone | Toluene, Dean-Stark trap | A benzenesulfonamide moiety linked to a phenyl group which is substituted with a -N=C(R1)(R2) group. |
Catalytic Approaches in Derivative Synthesis
Modern catalytic methods offer efficient and environmentally benign pathways for the synthesis of this compound derivatives. These approaches often lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.
Metal-Catalyzed Cross-Coupling and Annulation Reactions: Transition metal catalysts, particularly those based on copper and manganese, have been employed in the synthesis of related sulfonamide and heterocyclic structures. For instance, a dual copper and visible light-induced catalysis has been developed for the formation of the S(O)2–N bond between phenylsulfinic acids and aryl azides, offering a redox-neutral pathway to sulfonamides. nih.gov Manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of 2-aminobenzyl alcohol with nitriles to produce quinazolines. nih.gov Such catalytic systems could potentially be adapted for the synthesis of this compound derivatives.
Heterogeneous Catalysis: The use of recoverable and reusable heterogeneous catalysts aligns with the principles of green chemistry. A magnetically retrievable graphene-based nanohybrid (CoFe@rGO) has been utilized as a catalyst for the one-step construction of benzenesulfonamide derivatives through the ring-opening of N-Tosylaziridines with various aromatic amines. scispace.com This method provides good to excellent yields in short reaction times under solvent-free conditions. scispace.com
Acid/Base Catalysis in Cyclization: Acid-mediated [4+2] annulation reactions are effective for the synthesis of 2-aminoquinazoline (B112073) derivatives from N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com Base-catalyzed condensation reactions are also common, such as the use of potassium hydroxide (B78521) in the synthesis of Schiff bases. nih.gov
Table 3: Catalytic Methods in Derivative Synthesis
| Catalytic System | Reaction Type | Potential Application for this compound | Reference |
|---|---|---|---|
| Copper and Visible Light | S(O)2–N Coupling | Synthesis of the parent compound or its analogues. | nih.gov |
| Manganese Pincer Complex | Dehydrogenative Annulation | Synthesis of quinazoline derivatives. | nih.gov |
| CoFe@rGO Nanohybrid | Ring-opening of Aziridines | Synthesis of N-substituted derivatives. | scispace.com |
| Hydrochloric Acid | [4+2] Annulation | Synthesis of quinazoline derivatives. | mdpi.com |
Molecular Structure Investigations and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic methods is employed to build a comprehensive understanding of the molecular framework of N-(2-aminophenyl)benzenesulfonamide.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the aromatic protons on both the benzenesulfonyl and the 2-aminophenyl rings. The protons of the aminophenyl ring would likely appear as a complex multiplet system due to spin-spin coupling. The amino group (-NH₂) protons and the sulfonamide proton (-SO₂NH-) would typically present as broad singlets, and their chemical shifts could be influenced by solvent and temperature. For comparison, in related N-phenylbenzenesulfonamide derivatives, the aromatic protons typically resonate in the range of δ 7.0-8.5 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The carbon atoms of the two aromatic rings would have chemical shifts in the typical downfield region for sp²-hybridized carbons, generally between δ 110 and 150 ppm. The carbon atom attached to the amino group and the carbon atom attached to the sulfonamide group would have their chemical shifts influenced by the electron-donating and electron-withdrawing nature of these substituents, respectively. For instance, in various substituted N-phenylbenzenesulfonamides, the aromatic carbons show a wide range of chemical shifts depending on the nature and position of the substituents. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | 7.0 - 8.5 | Complex multiplet patterns expected. |
| -NH₂ Protons | Variable (broad singlet) | Position dependent on solvent and concentration. |
| -SO₂NH- Proton | Variable (broad singlet) | Position dependent on solvent and concentration. |
| Aromatic Carbons | 110 - 150 | Specific shifts depend on substitution pattern. |
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
The sulfonamide group will show strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. The S-N stretching vibration usually appears in the range of 935-875 cm⁻¹. uni.lu The N-H stretching vibrations of the primary amino group (-NH₂) and the secondary sulfonamide group (-NH-) are expected to be visible in the region of 3500-3200 cm⁻¹. These bands can be broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -SO₂- (Sulfonyl) | Asymmetric stretching | 1350 - 1300 |
| -SO₂- (Sulfonyl) | Symmetric stretching | 1160 - 1130 |
| S-N (Sulfonamide) | Stretching | 935 - 875 |
| N-H (Amine & Amide) | Stretching | 3500 - 3200 |
| C-H (Aromatic) | Stretching | > 3000 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
The UV-Vis spectrum of this compound in a suitable solvent would display absorption bands corresponding to the electronic transitions within the molecule. The presence of two aromatic rings and the amino and sulfonamide chromophores suggests that π → π* and n → π* transitions will be the most prominent features. Aromatic compounds typically show strong absorption bands below 300 nm. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene (B151609).
High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₂N₂O₂S), the predicted monoisotopic mass is 248.06195 Da. uni.lu HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ at m/z 249.06923. uni.lu The observation of this ion with high mass accuracy would provide strong evidence for the molecular formula of the compound.
Interactive Data Table: Predicted HRMS Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 249.06923 |
| [M+Na]⁺ | 271.05117 |
| [M-H]⁻ | 247.05467 |
Data sourced from PubChem. uni.lu
X-ray Crystallography for Solid-State Structure Determination
Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related sulfonamide structures provides insight into the likely solid-state conformation. For instance, the crystal structure of N-(2-methoxyphenyl)benzenesulfonamide reveals a monoclinic crystal system. researchgate.net It is probable that this compound would also adopt a conformation where the two aromatic rings are not coplanar. The geometry around the sulfur atom is expected to be a distorted tetrahedron. The precise bond lengths and angles would be influenced by the electronic effects of the substituents and the packing forces within the crystal lattice.
Intramolecular and Intermolecular Interactions
The presence of both hydrogen bond donors (-NH₂ and -SO₂NH-) and acceptors (sulfonyl oxygens and the amino nitrogen) in this compound suggests the high likelihood of significant intramolecular and intermolecular hydrogen bonding.
Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between one of the protons of the ortho-amino group and one of the oxygen atoms of the sulfonyl group, leading to the formation of a stable six-membered ring. This type of interaction has been observed in similar ortho-substituted sulfonamide derivatives and contributes to the conformational preference of the molecule. mdpi.com
Intermolecular Hydrogen Bonding: In the solid state, it is highly probable that intermolecular hydrogen bonds play a crucial role in the crystal packing. These interactions could occur between the sulfonamide N-H of one molecule and a sulfonyl oxygen of a neighboring molecule, or between the amino group of one molecule and the sulfonyl oxygen or amino nitrogen of another. Such hydrogen bonding networks would lead to the formation of extended supramolecular architectures, such as dimers or chains. Studies on related sulfonamides have shown that N-H···O hydrogen bonds are a common and dominant feature in their crystal structures. nih.gov
Hydrogen Bonding Networks
Hydrogen bonds are the most significant directional intermolecular interactions in sulfonamides, playing a crucial role in the formation of stable, extended networks in the solid state. In this compound, the primary hydrogen bond donors are the amine (-NH₂) and the sulfonamide (-NH) groups, while the sulfonyl oxygens (-SO₂) are the principal acceptors.
Based on studies of analogous compounds, such as N-(2-methylphenyl)benzenesulfonamide, it is anticipated that the molecules of this compound would be linked into chains or more complex assemblies by N—H···O hydrogen bonds. nih.gov In many sulfonamide crystal structures, the sulfonamide N-H group forms a hydrogen bond with one of the sulfonyl oxygen atoms of a neighboring molecule. nih.gov The primary amine group introduces further possibilities for hydrogen bonding, potentially forming N—H···O or N—H···N interactions, leading to the creation of robust, three-dimensional networks.
The expected hydrogen bonding interactions are summarized in the table below, with data extrapolated from similar sulfonamide structures.
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Anticipated D-H···A Geometry |
| N (sulfonamide) | H | O (sulfonyl) | Intermolecular | Forms chains or dimers |
| N (amine) | H | O (sulfonyl) | Intermolecular | Cross-links primary chains |
| N (amine) | H | N (amine/sulfonamide) | Intermolecular | Possible in certain packing motifs |
C-H···O and C-H···π Interactions
Beyond the dominant hydrogen bonds, weaker C-H···O and C-H···π interactions are also expected to play a significant role in the crystal packing of this compound. These interactions, while individually less energetic than classical hydrogen bonds, collectively contribute to the stability of the crystal lattice.
C-H···O Interactions: The aromatic C-H groups can act as weak hydrogen bond donors, interacting with the electron-rich sulfonyl oxygen atoms. These interactions often serve to link the primary hydrogen-bonded motifs into a more complex and stable three-dimensional structure. In related nitro-substituted benzene derivatives, C–H···O intermolecular hydrogen bonds have been observed to link primary structural motifs. rsc.org
C-H···π Interactions: The interaction between an aromatic C-H bond and the π-electron cloud of an adjacent benzene ring is another important stabilizing force. In the absence of strong stacking interactions, these weak hydrogen bonds can be pivotal in defining the crystal packing. rsc.org The relative orientation of the two phenyl rings in this compound will be a key determinant of the presence and nature of any intramolecular or intermolecular C-H···π interactions.
The anticipated weak interactions are detailed in the table below.
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Significance |
| C (aromatic) | H | O (sulfonyl) | Intermolecular | Stabilizes the packing of primary H-bonded chains |
| C (aromatic) | H | π (aromatic ring) | Inter/Intramolecular | Contributes to overall crystal cohesion |
Chemical Reactivity and Transformation Studies
Oxidation Reactions
The oxidation of N-(2-aminophenyl)benzenesulfonamide can potentially occur at two primary sites: the primary amino group (-NH2) and the sulfur atom of the sulfonamide group. However, specific studies detailing the oxidation of this particular compound are not extensively documented in the available literature. Therefore, the discussion of its oxidative transformations is based on the known reactivity of related aromatic amines and sulfonamides.
The primary amino group is susceptible to oxidation by various oxidizing agents. Depending on the reagent and reaction conditions, a range of products can be anticipated. For instance, mild oxidizing agents may lead to the formation of nitroso or nitro compounds. Stronger oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, can lead to more complex reactions, including polymerization or degradation of the aromatic ring. The presence of the electron-withdrawing benzenesulfonyl group is expected to decrease the electron density on the aminophenyl ring, potentially making the amino group less susceptible to oxidation compared to aniline.
Theoretical studies on the oxidation of amines by hydrogen peroxide suggest that the reaction is often catalyzed by protic solvents and that the barrier to oxidation can be significant. wayne.edu The oxidation of amino acids and peptides containing susceptible residues by systems like myeloperoxidase-hydrogen peroxide-chloride has been shown to target specific functional groups, such as the conversion of methionine to methionine sulfoxide. nih.gov This suggests that under specific enzymatic or catalytic conditions, selective oxidation of the sulfur atom in this compound to the corresponding sulfone could be a possibility, though this has not been experimentally verified for this compound.
The following table summarizes potential oxidation reactions based on the reactivity of analogous functional groups.
| Oxidizing Agent | Potential Product(s) | Notes |
| Hydrogen Peroxide (H₂O₂) | Nitrosobenzene derivative, Nitrobenzene derivative | The amino group is a likely site of oxidation. The reaction may require a catalyst. |
| Potassium Permanganate (KMnO₄) | Nitrobenzene derivative, Ring-opened products | Strong oxidizing agent that can lead to over-oxidation and ring cleavage. |
| Peroxy acids (e.g., m-CPBA) | N-Oxide, Nitro derivative | Can selectively oxidize the amino group. |
| Sodium Hypochlorite (NaOCl) | Azo compounds | Can lead to the formation of colored azo compounds through oxidative coupling. |
It is important to note that the actual products of oxidation would need to be determined empirically, as the interplay between the amino and sulfonamide groups could lead to unexpected reactivity.
Reduction Reactions
The most significant reduction reaction involving the chemical lineage of this compound is the reduction of its nitro precursor, N-(2-nitrophenyl)benzenesulfonamide. This transformation is a crucial step in the synthesis of the title compound. A variety of reducing agents and conditions have been successfully employed for this purpose, highlighting the versatility of this reaction.
Common methods for the reduction of the aromatic nitro group to a primary amine include catalytic hydrogenation and chemical reduction using metals in acidic media or sulfide (B99878) reagents. The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule, although the sulfonamide group is generally stable to these conditions.
The following table details established methods for the reduction of N-(2-nitrophenyl)benzenesulfonamide.
| Reducing Agent/System | Reaction Conditions | Product | Notes |
| H₂ / Palladium on Carbon (Pd/C) | Typically in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. | This compound | A common and efficient method for nitro group reduction. |
| Iron (Fe) in Acetic Acid (CH₃COOH) | Refluxing in a mixture of the acid and a solvent like ethanol. | This compound | A classic and cost-effective method for nitroarene reduction. |
| Tin(II) Chloride (SnCl₂) in HCl | Often carried out in a protic solvent like ethanol at elevated temperatures. | This compound | A mild reducing agent that is tolerant of many other functional groups. |
| Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH) | Typically in an aqueous or alcoholic solution. | This compound | Can offer selectivity in molecules with multiple nitro groups. |
| Raney Nickel (Ra-Ni) with Hydrazine (N₂H₄) | Often used in alcoholic solvents at room temperature or with gentle heating. | This compound | An alternative to catalytic hydrogenation with molecular hydrogen. |
These reduction methods are generally high-yielding and provide a reliable pathway to this compound.
Substitution Reactions
The two aromatic rings of this compound are both susceptible to electrophilic substitution reactions, with the reactivity and regioselectivity being governed by the nature of the substituents on each ring.
The aminophenyl ring contains the powerful ortho-, para-directing amino group (-NH₂). This group strongly activates the ring towards electrophilic attack. However, the bulky benzenesulfonamide (B165840) group attached to the nitrogen may sterically hinder the ortho positions to some extent. Furthermore, under strongly acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is a deactivating and meta-directing group. This change in directing effect under different pH conditions is a critical consideration for any planned substitution reaction.
The benzenesulfonyl ring is substituted with the electron-withdrawing sulfonamide group (-SO₂NH-). This group deactivates the ring towards electrophilic substitution and is a meta-director.
Specific examples of substitution reactions on this compound are not well-documented. However, studies on related compounds, such as the nitration and halogenation of N-phenylbenzenesulfonamide, demonstrate that electrophilic substitution on the N-phenyl ring is feasible. rsc.org
The following table outlines the expected outcomes of common electrophilic aromatic substitution reactions on this compound based on established directing effects.
| Reaction | Reagents | Expected Major Product(s) | Notes |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Substitution on the aminophenyl ring, likely at the para-position to the amino group. | The amino group is a strong activating and ortho, para-director. Steric hindrance may favor para-substitution. |
| Nitration | HNO₃ / H₂SO₄ | Complex mixture expected. Protonation of the amino group would lead to meta-substitution on the aminophenyl ring. Nitration of the benzenesulfonyl ring at the meta-position is also possible. | The strongly acidic conditions can alter the directing effect of the amino group. |
| Sulfonation | Fuming H₂SO₄ | Substitution on the aminophenyl ring, likely at the para-position to the amino group. | The reaction may be reversible. |
| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Likely to be problematic. The Lewis acid catalyst can complex with the basic amino group, deactivating the ring and inhibiting the reaction. | Protection of the amino group as an amide may be necessary to achieve successful substitution. |
Further research is required to experimentally validate these predicted substitution patterns for this compound.
Tautomerization Studies
Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, is a potential phenomenon for this compound. While no specific tautomerization studies have been reported for this exact molecule, the presence of amide and amine functionalities allows for the postulation of two primary types of tautomerism: amide-imidic acid tautomerism and imine-enamine tautomerism.
Amide-Imidic Acid Tautomerism: The sulfonamide linkage (-SO₂-NH-) can theoretically exhibit tautomerism, where a proton migrates from the nitrogen to one of the sulfonyl oxygens, forming an imidic acid-like structure (-SO(OH)=N-).
Imine-Enamine Tautomerism: The aminophenyl portion of the molecule could potentially exist in equilibrium with a tautomeric imine form. This would involve the migration of a proton from the amino group to a carbon atom of the phenyl ring, with a corresponding shift in the double bonds to create a quinone-imine type structure.
Studies on related compounds, such as the reaction products of 2-aminobenzenesulfonamide (B1663422) with 3-oxo aldehydes, have shown the existence of ring-chain tautomerism, indicating the dynamic nature of these types of molecules in solution. The position of the tautomeric equilibrium is known to be influenced by factors such as the electronic nature of substituents and the polarity of the solvent. For instance, in a study of 1-benzamidoisoquinoline derivatives, the equilibrium between amide and enol tautomers was found to be dependent on the electron-donating or -withdrawing nature of substituents on the phenyl ring. uni.lu It was also noted that intermolecular hydrogen bonding with the solvent can play a crucial role in determining the predominant tautomeric form. uni.lu
Given the lack of direct experimental evidence, the predominant tautomeric form of this compound in different environments remains a subject for future investigation. Spectroscopic techniques such as NMR would be invaluable in elucidating the potential tautomeric equilibria of this compound.
The potential tautomeric forms are illustrated below:
| Tautomeric Form | Structure |
| Amide Form (Predominant) | This compound |
| Imidic Acid Tautomer | A structure with a -SO(OH)=N- group. |
| Imine-Enamine Tautomer | A quinone-imine like structure. |
Medicinal Chemistry and Biological Activity of N 2 Aminophenyl Benzenesulfonamide and Its Derivatives
Anticancer and Antiproliferative Activities
Derivatives of benzenesulfonamide (B165840) are a significant class of compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties. nih.gov Research has focused on synthesizing and evaluating these derivatives for their ability to inhibit the growth of various cancer cell lines.
Novel series of N-(2-aminophenyl)-benzamides and (E)-N-(2-aminophenyl)-acrylamides have been designed and synthesized as potential anticancer agents. nih.gov These compounds have shown the ability to selectively inhibit the proliferation of a variety of human cancer cells while not affecting normal cells. nih.gov The antiproliferative effect is linked to the induction of histone hyperacetylation and is found to be reversible. nih.gov For instance, one study reported a series of benzenesulfonamide derivatives with significant anti-proliferative activity against seven cancer cell lines and three drug-resistant cancer cell lines. nih.gov Compound BA-3b from this series was identified as particularly potent, with IC50 values ranging from 0.007 to 0.036 μM. nih.gov
Similarly, N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides have been investigated for their anti-cancer activities. nih.gov The lead compound in this series demonstrated significant anti-proliferative and cytotoxic effects against a panel of cancer cell lines, including those resistant to standard treatments. nih.gov Optimization of this lead compound led to the development of a more potent derivative. nih.gov
Another class of derivatives, 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines, has also been identified for its potent anti-proliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). mdpi.com The introduction of a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was found to be crucial for maximizing this activity. mdpi.com The most potent compounds in this series, 7h and 7i, exhibited IC50 concentrations in the nanomolar range (25–50 nM). mdpi.com
Table 1: Antiproliferative Activity of Selected Benzenesulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| BA-3b | Various (7 lines) | 0.007 - 0.036 | nih.gov |
| Compound 7h | HCT116, MDA-MB-231 | 0.025 - 0.050 | mdpi.com |
| Compound 7i | HCT116, MDA-MB-231 | 0.025 - 0.050 | mdpi.com |
| Compound 19 | Various | Potency enhancement over lead | nih.gov |
The anticancer effects of N-(2-aminophenyl)benzenesulfonamide derivatives are exerted through various mechanisms that disrupt cancer cell proliferation and survival. One of the key mechanisms is the induction of apoptosis (programmed cell death) and autophagy. nih.govnih.gov For example, certain triazine-bearing benzenesulfonamide derivatives have been shown to induce apoptosis in breast cancer cells, which is indicated by the increased levels of cleaved caspases 3 and 9. nih.gov These compounds can also cause cell cycle arrest, for instance, in the G0-G1 and S phases in breast cancer MDA-MB-468 cells. nih.gov
Another important mechanism is the targeting of the microtubule network. nih.gov Some benzenesulfonamide derivatives act as tubulin-targeting agents, interfering with tubulin polymerization dynamics. nih.gov This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis.
Furthermore, these compounds can interfere with critical signaling pathways that are often dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for many cellular activities, is a target for some benzenesulfonamide derivatives. nih.gov By dually inhibiting PI3K and mTOR, these compounds can effectively suppress tumor growth. nih.gov
A primary strategy through which this compound derivatives exhibit their anticancer effects is by inhibiting key enzymes involved in tumor growth and survival.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation. nih.gov Certain isoforms, particularly CA IX and CA XII, are overexpressed in many solid tumors and are associated with tumor progression and metastasis, making them attractive targets for anticancer therapy. nih.govnih.gov Benzenesulfonamides are a well-established class of CA inhibitors. nih.gov
Derivatives of this compound have been extensively studied as inhibitors of these tumor-associated CA isoforms. nih.govnih.gov By inhibiting CA IX and XII, these compounds can disrupt the pH balance in the tumor microenvironment, leading to apoptosis and a reduction in tumor growth. nih.gov For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides showed inhibitory activity against hCA IX and hCA XII, with some compounds exhibiting Ki values in the nanomolar range. nih.gov Another study reported novel benzenesulfonamide derivatives with 1,3,5-triazine (B166579) linkers that efficiently inhibited hCA IX. nih.gov Compound 12i from this series was the most active inhibitor against hCA IX with a Ki of 38.8 nM. nih.gov
Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound | Target Isoform | Inhibition Constant (Ki) | Source |
|---|---|---|---|
| 5f | hCA IX | 61.3 nM | nih.gov |
| 12i | hCA IX | 38.8 nM | nih.gov |
| 8c | hCA XII | 936.2 nM | nih.gov |
| Sulfonamides 4 & 5 | hCA IX | 1.5 - 38.9 nM | nih.gov |
| Sulfonamides 4 & 5 | hCA XII | 0.8 - 12.4 nM | nih.gov |
SET and MYND domain-containing protein 3 (Smyd3) is a histone methyltransferase that has been implicated in the regulation of gene expression and is overexpressed in various cancers. Smyd3 plays a role in DNA damage response and repair, contributing to cancer cell survival and chemoresistance. nih.gov Inhibition of Smyd3 is therefore a promising strategy to sensitize cancer cells to chemotherapy. nih.gov While research into specific this compound derivatives as Smyd3 inhibitors is an emerging area, the development of small molecule inhibitors for this target is of high interest. A novel covalent Smyd3 inhibitor, EM127, has been shown to impair the DNA damage response and reverse chemoresistance in cancer cells. nih.gov
Topoisomerase I (Topo I) is an essential enzyme that relaxes DNA supercoiling during replication and transcription. nih.gov Inhibitors of Topo I trap the enzyme-DNA cleavage complex, leading to DNA strand breaks, cell cycle arrest, and apoptosis. nih.gov This mechanism makes Topo I a validated target for cancer therapy, with inhibitors like irinotecan (B1672180) and topotecan (B1662842) being used clinically. nih.gov Some benzoxazole (B165842) derivatives and their potential metabolites, which can be structurally related to N-(2-aminophenyl)benzamides, have been investigated for their ability to inhibit human Topo I. researchgate.net For instance, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was identified as an effective Topo I inhibitor with an IC50 value of 104 µM. researchgate.net
Protein disulfide isomerase (PDI) is an enzyme in the endoplasmic reticulum that plays a critical role in the proper folding of newly synthesized proteins by catalyzing the formation and isomerization of disulfide bonds. nih.govmdpi.com PDI is overexpressed in several cancers, including glioblastoma, to cope with the increased demand for protein synthesis in rapidly proliferating tumor cells. nih.gov Inhibition of PDI disrupts protein folding, leading to endoplasmic reticulum stress, the unfolded protein response, and ultimately cell death, making it a viable target for anticancer drug development. mdpi.com
A series of α-aminobenzylphenol analogues have been reported as potent, covalent inhibitors of PDI. nih.gov While not direct derivatives of this compound, the exploration of small molecules that can covalently bind to and inhibit PDI highlights a promising therapeutic strategy. nih.gov The inhibitor SK053 has been shown to bind to the fourth thioredoxin-like domain of PDI and induce differentiation in acute myeloid leukemia cells. nih.gov Another potent pan-PDI inhibitor, E64FC26, was found to significantly decrease the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells by inducing ER stress and disrupting proteostasis. mdpi.com
Enzyme Inhibition in Tumor Growth Pathways
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of benzenesulfonamide are recognized for their potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically work by blocking COX enzymes. However, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects. nih.gov Selective COX-2 inhibitors, therefore, offer a therapeutic advantage by minimizing these adverse effects. nih.gov
In the quest for more effective and safer anti-inflammatory agents, researchers have synthesized novel compounds by integrating benzenesulfonamide moieties with other pharmacophores. For instance, new selective COX-2 inhibitors were developed by linking 1,2,3-triazole and benzenesulfonamide groups to existing NSAIDs. nih.gov This approach has yielded compounds with significant inhibitory activity and high selectivity for COX-2 over COX-1. nih.gov
A notable example is the synthesis of N-acetyl-2-carboxybenzenesulfonamides, which have been evaluated as selective COX-2 inhibitors. drugbank.com One particular derivative, with a 2,4-difluorophenyl substituent, demonstrated potent and selective COX-2 inhibitory activity, comparable to the reference drug celecoxib. drugbank.com Molecular modeling studies suggest that the SO₂NHCOCH₃ group in these compounds can acetylate the Ser530 residue in the active site of COX-2, similar to how aspirin (B1665792) functions. drugbank.com
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |
| Celecoxib | 33.1 | 0.07 | 472 | drugbank.com |
| Aspirin | 0.35 | 2.4 | 0.14 | drugbank.com |
| N-acetyl-2-carboxybenzenesulfonamide | 0.06 | 0.25 | 0.23 | drugbank.com |
| N-acetyl-2-carboxy-4-(2,4-difluorophenyl)benzenesulfonamide | >100 | 0.087 | >1149 | drugbank.com |
| Compound 6b (thiazolyl benzenesulfonamide analogue) | 13.16 | 0.04 | 329 | nih.gov |
| Compound 6j | 12.48 | 0.04 | 312 | nih.gov |
Table 1: In vitro COX-1 and COX-2 inhibitory activities of various benzenesulfonamide derivatives and reference drugs.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components. nih.govmdpi.com Their activity is crucial for tissue remodeling, but their over-expression is associated with various diseases, including cancer and inflammatory conditions. nih.govmdpi.com Consequently, MMP inhibitors have been investigated as potential therapeutic agents.
One such inhibitor is N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), a type IV collagenase (MMP-9) inhibitor. nih.gov Studies have shown that BiPS can protect against skin injury by downregulating the expression of MMP-9 and preserving the integrity of type IV collagen in the basement membrane. nih.gov Another broad-spectrum synthetic MMP inhibitor is GM6001 (Ilomastat), which has demonstrated potent inhibition of several MMPs, including MMP-2 and MMP-9. nih.gov
The development of MMP inhibitors has evolved from broad-spectrum agents to more selective compounds to minimize side effects. dovepress.com This includes small molecules, antibodies, and engineered versions of tissue inhibitors of metalloproteinases (TIMPs), which are the natural inhibitors of MMPs. mdpi.comdovepress.com
| Inhibitor | Target MMPs | Key Findings | Reference |
| BiPS | MMP-9 | Protects against skin injury by downregulating MMP-9 expression. | nih.gov |
| GM6001 (Ilomastat) | MMP-2, MMP-3, MMP-8, MMP-9 | Potent, broad-spectrum synthetic inhibitor. | nih.gov |
| Minocycline | General MMPs | Reduces MMP activity and associated oxidative stress. | nih.gov |
| Simvastatin | MMP-9 | Reduces MMP-9 activity by inhibiting Rho/ROCK signaling pathways. | nih.gov |
Table 2: Examples of Matrix Metalloproteinase inhibitors and their activities.
Induction of Apoptosis in Cancer Cell Lines
Benzenesulfonamide derivatives have shown promise as anticancer agents by inducing apoptosis, or programmed cell death, in various cancer cell lines. nih.gov For instance, a series of benzenesulfonamide derivatives were synthesized and found to have significant anti-proliferative activity. nih.gov One compound, in particular, proved to be highly potent against a range of cancer cell lines, including drug-resistant ones, with IC₅₀ values in the nanomolar range. nih.gov
The mechanism of action for some of these derivatives involves targeting tubulin, a key protein in cell division. nih.gov By interfering with tubulin polymerization, these compounds can disrupt the cell's cytoskeleton, leading to cell cycle arrest and apoptosis. nih.gov
Furthermore, the inhibition of certain enzymes by benzenesulfonamide derivatives can also contribute to their pro-apoptotic effects. For example, the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors, has been explored as a strategy for developing new anticancer agents. nih.gov Inhibition of CA IX can disrupt the pH regulation of tumor cells, making them more susceptible to apoptosis. nih.gov
Cell Cycle Progression Modulation
The cell cycle is a tightly regulated process that governs cell growth and division. nih.gov Dysregulation of the cell cycle is a hallmark of cancer. Some benzenesulfonamide derivatives have been found to modulate cell cycle progression, often leading to cell cycle arrest at specific phases, which can inhibit tumor growth. nih.govmdpi.com
For example, certain benzenesulfonamide derivatives have been shown to arrest the cell cycle in the G0-G1 and S phases in breast cancer cell lines. nih.gov This arrest is often accompanied by an increase in the levels of cleaved caspases 3 and 9, indicating the induction of apoptosis. nih.gov
The ability to modulate the cell cycle is a key mechanism for many anticancer drugs. By halting the cell cycle, these compounds can prevent cancer cells from proliferating and can also make them more sensitive to other treatments like radiation. mdpi.com The development of fluorescent ubiquitination-based cell-cycle indicators (FUCCI) has provided a valuable tool for visualizing and studying the effects of these compounds on the cell cycle in real-time. mdpi.com
Antimicrobial and Antibacterial Activities
Inhibition of Folic Acid Synthesis
Sulfonamides, including derivatives of this compound, are well-known for their antimicrobial properties, which stem from their ability to inhibit folic acid synthesis in bacteria. researchgate.netmicrobenotes.com Folic acid is an essential nutrient for bacteria, as it is a precursor for the synthesis of nucleic acids and certain amino acids. microbenotes.comnih.gov
Bacteria synthesize their own folic acid from para-aminobenzoic acid (PABA). researchgate.netmicrobenotes.com Sulfonamides are structurally similar to PABA and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes a key step in the folic acid synthesis pathway. researchgate.netnih.gov By blocking this enzyme, sulfonamides prevent the production of dihydrofolic acid, a crucial intermediate, thereby halting bacterial growth and replication. researchgate.net This mechanism of action makes sulfonamides bacteriostatic. researchgate.netmicrobenotes.com
Efficacy against Gram-Positive and Gram-Negative Bacteria
Derivatives of this compound have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.govjpionline.orgul.ie The spectrum of activity can vary depending on the specific chemical structure of the derivative.
For instance, some novel synthesized derivatives have shown significant activity against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). jpionline.org In some cases, the antibacterial activity against Gram-positive bacteria was found to be stronger than against Gram-negative bacteria. jpionline.orgnih.gov
Hybrid antimicrobial strategies, which combine the properties of sulfonamides with other active groups like thiazole (B1198619), have been explored to enhance antibacterial potency. nih.govul.ieresearchgate.net Some of these hybrid molecules have exhibited attractive antibacterial activity against multiple bacterial strains, with low minimum inhibitory concentrations (MIC). nih.govul.ie The structural differences in the cell walls of Gram-positive and Gram-negative bacteria often account for the varying efficacy of antimicrobial agents. nih.govmdpi.comnih.gov Gram-negative bacteria possess an outer membrane that can act as a barrier to certain drugs, making them more resistant. nih.govmdpi.com
| Bacterial Strain | Type | Compound/Derivative | Finding | Reference |
| Staphylococcus aureus | Gram-positive | 2-({[(2-chlorobenzoyl)(phenyl) amino] sulfinyl} amino) phenyl formate (B1220265) derivatives | Good significant activity | jpionline.org |
| Pseudomonas aeruginosa | Gram-negative | 2-({[(2-chlorobenzoyl)(phenyl) amino] sulfinyl} amino) phenyl formate derivatives | Good significant activity | jpionline.org |
| S. aureus | Gram-positive | N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | Low MIC of 3.9 µg/mL | nih.govul.ie |
| A. xylosoxidans | Gram-negative | N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | Low MIC of 3.9 µg/mL | nih.govul.ie |
| Gram-positive bacteria | Gram-positive | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Active with MIC = 2.5–5.0 mg/mL | nih.gov |
Table 3: Antibacterial activity of various this compound derivatives against different bacterial strains.
Antifungal Properties
The sulfonamide chemical scaffold is a well-established pharmacophore in medicinal chemistry. While renowned for antibacterial properties, derivatives of this class also exhibit significant antifungal activity. Research into benzenesulfonamide derivatives has revealed their potential against a variety of fungal pathogens.
Studies have shown that metal complexes of Schiff base-derived sulfonamides possess notable antifungal capabilities. These compounds have been tested against a range of fungi, including T. longifusus, C. albicans, A. flavus, M. canis, F. solani, and C. glaberata, with some demonstrating significant activity. nih.gov Similarly, novel arylsulfonamide derivatives have been screened against several Candida species, confirming that molecules with specific structural features could be developed as effective antifungal agents. nih.gov The fungistatic and, in some cases, fungicidal effects of these compounds highlight their potential for treating topical fungal infections. nih.gov
Further investigations into 2-aminobenzothiazole (B30445) derivatives, which are structurally related to the core topic, found that nearly all synthesized compounds in one study showed antifungal activity. nih.gov Specifically, certain derivatives designed through molecular modeling proved to be the most effective, with Minimum Inhibitory Concentration (MIC) values between 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.gov It has been noted that while 2-mercapto benzothiazole (B30560) derivatives are generally more active against bacteria, the 2-amino variants show greater potency against fungi. core.ac.uk The antifungal action of N-butylbenzenesulphonamide, produced by the bacterium Pseudomonas sp. AB2, has been identified against several plant-pathogenic fungi, including Pythium ultimum, Rhizoctonia solani, and Botrytis cinerea. researchgate.net
Interactive Table: Antifungal Activity of Selected Sulfonamide Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Activity/Observation | Reference(s) |
|---|---|---|---|
| Metal complexes of sulfonamides | T. longifusus, C. albicans, A. flavus | Moderate to significant antifungal activity | nih.gov |
| Arylsulfonamide derivatives | Candida albicans, C. parapsilosis, C. glabrata | Fungistatic and fungicidal effects observed | nih.gov |
| 6-substituted 2-aminobenzothiazoles | C. albicans, C. parapsilosis, C. tropicalis | MIC values of 4-8 μg/mL for the most active compounds | nih.gov |
Antibiofilm Activity
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents. The ability to inhibit biofilm formation is a critical attribute for new antimicrobial compounds.
Research into novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety has demonstrated significant antibiofilm activity against pathogenic microbes that cause urinary tract infections. One particular derivative, compound 3l from the study, was effective in preventing biofilm extension. At a concentration of 10.0 µg/mL, it achieved biofilm inhibition percentages of 94.60% for E. coli, 91.74% for P. aeruginosa, and 98.03% for C. neoformans. nih.gov This activity is partly attributed to the compound's ability to damage the bacterial cell membrane, as evidenced by a protein leakage assay which showed a significant release of cellular protein from E. coli after treatment. nih.gov
Antiviral Activities
The HIV-1 capsid protein (CA) is a crucial, multifunctional protein essential for multiple stages of the viral life cycle, making it an attractive target for therapeutic intervention. nih.govfrontiersin.org Small molecules that interfere with the assembly of this capsid can effectively halt viral replication.
This compound and its analogs have been identified as inhibitors of HIV-1 capsid assembly. One such compound, referred to in research as Boehringer-Ingelheim compound 1 (C1), targets the N-terminal domain (NTD) of the capsid protein. nih.gov This compound acts during the maturation phase of the virus, preventing the proper assembly of the mature conical capsid. nih.gov Unlike some other maturation inhibitors, C1 does not significantly affect the processing of the Gag polyprotein but instead leads to the formation of unstable capsids. nih.gov This interference with capsid formation impairs the early post-entry stages of subsequent infections, particularly reverse transcription. nih.gov The binding site for this class of compounds represents a distinct pharmacological vulnerability in the HIV-1 life cycle. nih.gov
The function of the HIV-1 capsid is critical at both the late stage of replication (assembly and maturation) and the early stage (post-entry events in a new cell). Inhibitors targeting the capsid can therefore have dual-stage mechanisms. Compounds that disrupt proper capsid assembly, like C1, produce non-infectious virions with unstable cores. nih.gov These malformed capsids are unable to effectively protect the viral genome and associated enzymes or to facilitate the critical process of reverse transcription upon entering a new host cell. nih.gov
Other Pharmacological Potentials
Derivatives of benzenesulfonamide have shown potential as agents for managing hyperglycemia. The sulfonamide structure is a key component of sulfonylurea drugs, which are well-known for their insulin-releasing antidiabetic effects. nih.gov Research has expanded to explore other benzenesulfonamide derivatives for their ability to lower blood glucose.
In one study, a series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and tested in a streptozotocin-induced diabetic rat model. Several of these compounds demonstrated significant blood glucose-lowering activity when compared to the standard drug, glibenclamide. nih.gov Another study on 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP) also showed significant antihyperglycemic and antihyperlipidemic activities in diabetic rats. nih.gov Furthermore, certain N-phenyl piperazine (B1678402) derivatives have been identified as inhibitors of α-amylase, an enzyme that breaks down complex carbohydrates into absorbable simple sugars. biomedpharmajournal.org By inhibiting this enzyme, these compounds can help regulate post-meal blood glucose levels. biomedpharmajournal.org
Interactive Table: Antihyperglycemic Activity of Benzenesulfonamide Analogs
| Compound Class | Model/Target | Key Finding | Reference(s) |
|---|---|---|---|
| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Diabetic rat model | Significant reduction in blood glucose levels | nih.gov |
| 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol | Diabetic rat model | Possesses significant antihyperglycemic and antihyperlipidemic properties | nih.gov |
Diuretic and Antihypertensive Properties
Benzenesulfonamide derivatives have been investigated for their dual action as both diuretic and antihypertensive agents. Their diuretic effect is often linked to the inhibition of carbonic anhydrase in the kidneys. nih.gov This inhibition leads to a decrease in bicarbonate reabsorption in the proximal tubule, resulting in alkalization of the urine and a mild diuretic effect. nih.gov The loss of sodium and water contributes to a reduction in blood volume, which in turn can lower blood pressure. nih.gov
The antihypertensive properties of some benzenesulfonamide derivatives are also attributed to their ability to act as α- and β-adrenergic antagonists. Studies on various benzenesulfonamide derivatives have demonstrated their potential to lower blood pressure through these mechanisms.
Antiglaucoma Agents
The primary mechanism by which this compound derivatives and related sulfonamides exert their antiglaucoma effects is through the inhibition of carbonic anhydrase (CA) isoforms, particularly CA II, which is abundant in the ciliary body of the eye. nih.gov Inhibition of this enzyme reduces the formation of bicarbonate ions, which are crucial for the secretion of aqueous humor. taylorandfrancis.com A decrease in aqueous humor production leads to a reduction in intraocular pressure (IOP), a key factor in the management of glaucoma. nih.govmdpi.com
Research has focused on designing highly hydrophilic 1,3-oxazol-5-yl benzenesulfonamide inhibitors of human carbonic anhydrase II (hCA II). nih.gov While hydrophilicity can be advantageous for intraocular residence time, it may hinder corneal permeability. nih.gov However, studies have shown that some of these compounds, when administered as eye drops, can achieve efficacy comparable to the clinically used drug dorzolamide, suggesting alternative absorption routes such as across the conjunctiva and sclera. nih.gov Novel 1,2,3-triazole benzenesulfonamide derivatives have also been synthesized and shown to be potent inhibitors of CA IX and CA XII, which are also implicated in glaucoma. nih.gov
Antidepressant Effects
While direct studies on the antidepressant effects of this compound are limited, the broader class of sulfonamides and related aromatic compounds has shown potential in this area. The antidepressant activity of some compounds is linked to their ability to modulate neurotransmitter systems, such as the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.gov For instance, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants, with some showing greater activity than imipramine (B1671792) and desipramine (B1205290) in animal models. nih.gov
Furthermore, research into novel aminopropiophenones, which share some structural similarities with benzenesulfonamide derivatives, has indicated that modifications to the chemical structure can shift the psychopharmacological profile from stimulant to antidepressant-like activity. researchgate.net Some studies have also explored the potential of compounds containing a prenyl motif, which can be incorporated into benzenesulfonamide derivatives, for their antidepressant actions through various mechanisms, including the inhibition of monoamine oxidase A (MAO-A) and modulation of serotonin receptors. nih.gov
Anticonvulsant Potential
A significant body of research has highlighted the anticonvulsant potential of benzenesulfonamide derivatives. These compounds have been evaluated in various animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
One study detailed the synthesis of novel benzenesulfonamide derivatives containing 4-aminobenzenesulfonamide and α-amides of valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties. The results showed that some of these compounds exhibited potent anticonvulsant activity with a high protective index, suggesting a wide safety margin.
| Compound | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide (18b) | 16.36 | - | 24.8 |
| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) | - | 22.50 | 20.4 |
Anti-inflammatory and Analgesic Actions
This compound derivatives have demonstrated significant anti-inflammatory and analgesic properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
A series of N-(benzenesulfonyl)acetamide derivatives were designed as multi-target inhibitors of COX-2, 5-LOX, and the transient receptor potential vanilloid 1 (TRPV1) channel. nih.gov Two compounds, in particular, displayed potent inhibitory activities. nih.gov
| Compound | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | TRPV1 IC₅₀ (µM) |
|---|---|---|---|
| Compound 9a | 0.011 | 0.046 | 0.008 |
| Compound 9b | 0.023 | 0.31 | 0.14 |
In vivo studies confirmed the efficacy of these compounds in reducing pain and inflammation. nih.gov Other research has explored novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine, which exhibited anti-inflammatory activity by suppressing pro-inflammatory mediators.
Cholinesterase Activity Modulation
Certain this compound derivatives have been identified as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.
A study on N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives revealed their potential to inhibit both AChE and BChE. researchgate.net The introduction of a sulfonamide moiety was found to improve activity against AChE. researchgate.net
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|
| 2-Amino-5-bromoacetophenone (1) | 12.6 ± 0.20 | 14.6 ± 0.32 |
| N-(2-acetyl-5-bromophenyl)benzenesulfonamide (2) | 8.9 ± 0.21 | 26.5 ± 0.24 |
Another study on brominated 2-phenetidine derivatives also demonstrated their inhibitory activity against both AChE and BChE. nih.gov
Inhibition of Fibrillogenesis and Oligomer Formation
The aggregation of amyloid-beta (Aβ) peptides into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. Research has shown that certain benzenesulfonamide derivatives can inhibit this process.
A study on fluorinated benzenesulfonamides demonstrated their ability to slow down the aggregation of Aβ peptides by more than three-fold. nih.gov The structure-activity relationship analysis revealed that the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid group was crucial for this inhibitory activity. nih.gov These compounds were also found to increase the survivability of cells affected by Aβ. nih.gov Another study showed that small molecules, including some with structural features related to benzenesulfonamides, could promote the formation of non-toxic Aβ aggregates, thereby mitigating neurotoxicity. nih.gov
Free Radical Scavenging Activity
The investigation into the free radical scavenging capabilities of this compound and its derivatives has revealed that structural modifications significantly influence their antioxidant potential. Various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, have been employed to quantify this activity, often expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals.
Research has shown that the introduction of certain functional groups onto the basic this compound scaffold can enhance its ability to donate a hydrogen atom or an electron, which is the primary mechanism of free radical neutralization. For instance, the presence of hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups on the phenyl ring is a common strategy to improve antioxidant efficacy.
One study synthesized a series of benzenesulfonamide derivatives and evaluated their antioxidant activity. nih.gov The findings indicated that the nature and position of substituents on the benzene (B151609) ring play a crucial role in the radical scavenging capacity.
In a study involving N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its derivatives, the introduction of a sulfonamide moiety was found to influence the free radical scavenging activity. mdpi.com While the parent sulfonamide showed some activity, its styryl derivatives exhibited significant antioxidant effects in both DPPH and nitric oxide (NO) free radical scavenging assays. mdpi.com This suggests that extending the conjugation and introducing certain structural motifs can positively modulate the antioxidant properties.
The free radical scavenging activity of these compounds is often compared to standard antioxidants like ascorbic acid (Vitamin C) and Trolox. In one study, a newly synthesized carboxamide derivative of benzenesulfonamide, compound 4e, demonstrated comparable activity to Vitamin C, with an IC50 value of 0.3287 mg/mL against DPPH radicals, while Vitamin C had an IC50 of 0.2090 mg/mL. nih.gov
The following tables summarize the free radical scavenging activity of selected this compound derivatives from various studies.
Table 1: DPPH Radical Scavenging Activity of Selected Benzenesulfonamide Derivatives
| Compound | Concentration | % Inhibition | IC50 (µM) | Reference |
|---|---|---|---|---|
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2) | 20.6 ± 0.42 | mdpi.com | ||
| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone (3a) | - | mdpi.com | ||
| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone (3b) | - | mdpi.com |
Table 2: Nitric Oxide (NO) Radical Scavenging Activity of Selected Benzenesulfonamide Derivatives
| Compound | Concentration | % Inhibition | IC50 (µM) | Reference |
|---|---|---|---|---|
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2) | 15.7 ± 0.20 | mdpi.com | ||
| 2-amino-5-bromoacetophenone (1) | 7.4 ± 0.16 | mdpi.com |
These findings underscore the potential of the this compound scaffold as a template for the development of novel antioxidant agents. Further research focusing on the synthesis of a wider array of derivatives and comprehensive structure-activity relationship (SAR) studies is warranted to elucidate the key structural features required for potent free radical scavenging activity.
Structure Activity Relationship Sar Studies
Systematic Substitution and Functional Group Effects on Bioactivity
A systematic SAR study of N-(2-aminophenyl)benzenesulfonamide would involve the synthesis of derivatives with various substituents on both the benzenesulfonyl and the aminophenyl rings. The aim would be to probe the effects of different functional groups on a specific biological activity, such as enzyme inhibition or antimicrobial effects. For instance, introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule and its interaction with a biological target. However, without experimental data from such a series of compounds, it is not possible to detail the specific effects of these substitutions on the bioactivity of this compound.
Influence of Substituent Position and Electronic Properties
The position of any substituent on the aromatic rings of this compound would be critical. For example, substituents on the benzenesulfonyl ring could influence the acidity of the sulfonamide N-H group, which is often crucial for binding to target enzymes. Similarly, modifications to the aminophenyl ring, including the position of the amino group itself (ortho, meta, or para), would significantly alter the molecule's three-dimensional shape and its potential interactions. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, would further influence the molecule's polarity, and reactivity, thereby affecting its biological activity. Specific studies detailing these influences for this compound are not currently available.
Pharmacophore Identification and Optimization
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, the sulfonamide group itself is a well-known pharmacophoric feature in many drugs. The aromatic rings and the ortho-amino group would also be key components of its pharmacophore. The identification of a specific pharmacophore model would require a set of active and inactive molecules. Subsequent optimization would involve modifying the lead compound to better fit the pharmacophore model, enhancing its activity and selectivity. Without a defined biological target and a series of active analogs, a specific pharmacophore model for this compound cannot be constructed.
Correlation between Structural Modifications and Binding Affinities
Ultimately, SAR studies aim to establish a correlation between specific structural changes and the binding affinity of a compound for its biological target. This is often quantified through parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). To perform such a correlation for this compound, a series of its derivatives would need to be synthesized and their binding affinities to a specific protein target measured. This would allow for the development of quantitative structure-activity relationship (QSAR) models. Regrettably, the necessary binding affinity data for a series of this compound derivatives is not present in the available scientific literature.
Computational and Molecular Modeling Investigations
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Physicochemical Descriptors and Activity Correlation
QSAR studies on derivatives of N-(2-aminophenyl)benzamide have revealed that several physicochemical descriptors are vital for their biological activity. These descriptors include the logarithm of the partition coefficient (LogP), molecular weight (MW), the number of hydrogen-bond acceptors, the sum of atomic polarizabilities, and the number of rotatable bonds. sphinxsai.com The biological activity of these compounds is influenced by a combination of thermodynamic, electronic, and structural descriptors. sphinxsai.com
For instance, a 2D-QSAR study on a series of N-(2-aminophenyl)benzamide derivatives as histone deacetylase 2 (HDAC2) inhibitors showed a good correlation between these descriptors and the inhibitory activity. sphinxsai.com The generated models were able to accurately predict the activity of new compounds, providing valuable guidance for the synthesis of more potent inhibitors. sphinxsai.commdpi.com
Below is a table summarizing the key physicochemical descriptors and their importance in the QSAR analysis of N-(2-aminophenyl)benzamide derivatives.
| Descriptor | Symbol | Importance in Biological Activity |
| Log of the partition coefficient | LogP | Influences the compound's hydrophobicity and ability to cross cell membranes. sphinxsai.com |
| Molecular Weight | MW | Affects the size and overall steric properties of the molecule. sphinxsai.com |
| Number of hydrogen-bond acceptors | H-bond acceptor | Crucial for forming interactions with biological targets. sphinxsai.com |
| Sum of atomic polarizabilities | Apol | Relates to the molecule's ability to be polarized and engage in van der Waals interactions. sphinxsai.com |
| Number of rotatable bonds | Rotlbonds | Determines the conformational flexibility of the molecule. sphinxsai.com |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Protein Interaction Analysis
Molecular docking studies have been instrumental in understanding how N-(2-aminophenyl)benzenesulfonamide and its analogs interact with various protein targets. These studies provide detailed information about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of the ligand to the protein's active site. nih.govnih.gov
For example, docking studies of benzenesulfonamide (B165840) derivatives with targets like penicillin-binding proteins have helped in characterizing their potential as antimicrobial agents. rjb.ro The analysis of these interactions is crucial for designing new derivatives with improved binding affinity and selectivity. nih.gov
Binding Site Characterization
The characterization of the binding site is a key outcome of molecular docking studies. It involves identifying the specific amino acid residues of the protein that are involved in the interaction with the ligand. nih.govindexcopernicus.com This information is vital for understanding the mechanism of action and for the rational design of new drugs.
Studies have shown that the benzenesulfonamide moiety can interact with the active site of enzymes like carbonic anhydrase, while other parts of the molecule can form interactions with secondary binding sites nearby. harvard.edu This allows for the exploration of the protein surface beyond the primary active site to identify new opportunities for improving ligand binding. harvard.edu
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Electronic Structure Properties
DFT calculations have been employed to study the electronic properties of this compound and related compounds. indexcopernicus.com These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. indexcopernicus.comnih.gov
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. indexcopernicus.com DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help in predicting sites for electrophilic and nucleophilic attack. indexcopernicus.com
The table below presents some of the key electronic properties of benzenesulfonamide derivatives that can be determined through DFT calculations.
| Electronic Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability of the molecule to donate electrons. indexcopernicus.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability of the molecule to accept electrons. indexcopernicus.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. indexcopernicus.com |
| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Helps in predicting reactive sites for electrophilic and nucleophilic attacks. indexcopernicus.com |
Energetic and Thermodynamic Parameters
The thermodynamic profile of a ligand is crucial for understanding the driving forces behind its binding to a biological target. For benzenesulfonamide derivatives, studies have successfully partitioned the thermodynamic parameters to quantify the contributions of different structural interactions upon binding to proteins like carbonic anhydrase. nih.govharvard.edu
These analyses reveal that the bond between the sulfonamide nitrogen and the Zn(II) cofactor is the most significant contributor to the binding affinity, accounting for approximately 65% of the free energy of binding. nih.govharvard.edunih.gov Hydrophobic contacts between the phenyl ring and the protein contribute about 25%, while the hydrogen-bond network makes up the remaining 10%. nih.govharvard.edunih.gov While these specific values were determined for a series of fluorinated benzenesulfonamides, they provide a robust framework for understanding the binding thermodynamics of this compound.
| Structural Interaction | Contribution to Free Energy of Binding (ΔG) | Approximate Energy (kcal/mol) |
|---|---|---|
| Zn(II) Cofactor-Sulfonamide Bond | ~65% | ~ -8.0 |
| Hydrophobic Contacts (Aryl Ring) | ~25% | ~ -3.5 |
| Hydrogen Bond Network | ~10% | ~ -1.0 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a detailed picture of its conformational flexibility and the stability of its interactions when bound to a protein target. Key parameters derived from these simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). researchgate.net
Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of the ligand (or protein) over the course of the simulation, compared to a reference structure. github.io A stable, low RMSD value over time suggests that the ligand has found a stable binding pose and the protein-ligand complex has reached equilibrium. researchgate.netgithub.io Significant fluctuations could indicate instability or a shift to a different binding mode. researchgate.net
Root Mean Square Fluctuation (RMSF): While RMSD tracks the deviation of the entire structure, RMSF analyzes the fluctuation of individual atoms or residues. github.io This parameter helps identify which parts of the protein or ligand are flexible and which are rigid. github.ioresearchgate.net For the ligand, high RMSF values for certain atoms could indicate rotational freedom or multiple interaction points within the binding pocket. For the protein, high RMSF in residues interacting with the ligand can highlight key dynamic interactions. researchgate.net
The analysis of these parameters from an MD simulation provides a dynamic view of the protein-ligand interaction, complementing the static picture from docking or crystallography and the energetic data from thermodynamic studies. researchgate.netnih.gov
| Parameter | Typical Value Range | Interpretation |
|---|---|---|
| Ligand RMSD | 1-3 Å | Indicates the stability of the ligand's binding pose within the protein's active site. researchgate.netgithub.io |
| Protein Backbone RMSD | 1-3.5 Å | Measures the overall structural stability of the protein during the simulation. researchgate.net |
| Residue RMSF | 0.5-5 Å | Highlights flexible regions (e.g., loops) versus stable regions (e.g., α-helices, β-sheets) of the protein. researchgate.netgithub.io |
| Radius of Gyration (Rg) | Stable fluctuation around a mean value | Suggests the protein-ligand complex remains compact and folded. researchgate.net |
Catalytic Applications of N 2 Aminophenyl Benzenesulfonamide Complexes
Synthesis of Metal Complexes with N-(2-aminophenyl)benzenesulfonamide Ligands
The synthesis of metal complexes involving this compound typically proceeds through the reaction of the deprotonated ligand with a suitable metal salt. The ligand can coordinate to the metal center through the nitrogen atoms of the amino and sulfonamido groups, and in some cases, through the oxygen atoms of the sulfonyl group, leading to the formation of stable chelate rings.
Palladium(II) complexes of this compound and its derivatives have been synthesized and characterized. These complexes often exhibit a square-planar geometry around the palladium center. The synthesis usually involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the this compound ligand in an appropriate solvent. The resulting complexes have been explored for their catalytic applications in various C-H activation reactions. researchgate.net
For instance, palladium complexes with nitrogen-donor ligands are known to be effective catalysts. rsc.org The synthesis of these complexes can result in both cis and trans isomers. rsc.org
Similar to palladium, nickel(II) complexes with this compound can be prepared by reacting a nickel(II) salt, like nickel(II) chloride or nickel(II) acetate (B1210297), with the ligand. nih.gov These complexes can adopt various geometries, including square-planar and octahedral, depending on the coordination environment and the presence of other ligands. The synthesis of nickel(II) complexes with related Schiff base ligands derived from 2-amino-3-hydroxypyridine (B21099) has been reported to yield complexes with a 1:1 metal-to-ligand ratio. mdpi.com
Future Research Directions and Therapeutic Development
Exploration of Novel Derivatives for Enhanced Efficacy
The development of new derivatives of N-(2-aminophenyl)benzenesulfonamide is a primary strategy to improve its therapeutic potential. Researchers are actively exploring how modifications to its chemical structure can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
A significant area of focus involves the synthesis of structural analogs to establish clear structure-activity relationships (SAR). bohrium.com For instance, studies on aryl sulfonamides have shown that modifications to the substituents on the aryl ring can significantly impact their cytotoxic activity against cancer cell lines. bohrium.com One study demonstrated that introducing an electron-withdrawing nitro group into a related aryl-sulfonamide hybrid resulted in a promising compound with antiproliferative activity against a specific breast cancer cell line. bohrium.com This highlights the importance of systematic electronic, hydrophobic, and steric modifications to optimize the lead structure. bohrium.com
Another approach involves the introduction of different functional groups to the core structure. For example, the synthesis of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides has led to the discovery of potent anti-cancer agents. nih.gov Research in this area has provided valuable insights into how replacing the acetamide (B32628) function and altering the substitution pattern of the benzenesulfonamide (B165840) ring can enhance biological activity. nih.gov Furthermore, the development of conformationally restricted analogues of N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides has resulted in high-affinity and selective antagonists for specific serotonin (B10506) receptors. nih.gov
The synthesis of novel 2-aminobenzofuran derivatives has also been explored as a strategy to develop potent inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov These studies emphasize the importance of the substituent on the 2-aminobenzofuran ring in influencing P-gp inhibitory activity. researchgate.net
The table below summarizes some of the key findings from studies on novel derivatives.
| Derivative Class | Modification Strategy | Key Finding | Therapeutic Target |
| Aryl-sulfonamide hybrids | Electronic, hydrophobic, and steric modifications | Nitro-substituted derivative showed promising antiproliferative activity. bohrium.com | Breast Cancer bohrium.com |
| N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides | Replacement of acetamide and substitution pattern modification | Enhanced anti-cancer activity. nih.gov | Cancer nih.gov |
| N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides | Conformationally restricted analogues | High affinity and selective 5-HT6 antagonists. nih.gov | Serotonin Receptors nih.gov |
| 2-Aminobenzofuran derivatives | Substitution on the aminobenzofuran ring | Potent P-glycoprotein inhibitors. nih.govresearchgate.net | Multidrug Resistance in Cancer nih.govresearchgate.net |
Mechanistic Elucidation of Biological Activities
A thorough understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their rational design and therapeutic application. Research in this area aims to identify specific molecular targets and signaling pathways that are modulated by these compounds.
One of the well-established mechanisms of action for sulfonamides is the inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov This inhibition is due to the structural similarity between sulfonamides and p-aminobenzoic acid (PABA). nih.gov While this is a key mechanism for their antibacterial properties, derivatives of this compound have been shown to act through various other pathways.
For instance, certain benzenesulfonamide derivatives have been identified as inhibitors of carbonic anhydrases (CAs), particularly CA IX and XII, which are involved in tumorigenicity. nih.gov Inhibition of these enzymes can lead to apoptosis and ferroptosis in cancer cells, especially in the acidic and hypoxic tumor microenvironment. nih.gov
In the context of cancer, some aryl-sulfonamide derivatives have been shown to induce cell cycle arrest. bohrium.com For example, a promising compound was found to cause morphological changes and arrest the cell cycle at the G1/S transition in a breast cancer cell line. bohrium.com Other studies on N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides have indicated that these compounds can induce both autophagy and apoptosis in cancer cells. nih.gov
The cardiovascular effects of benzenesulfonamide derivatives are also being investigated. One study suggested that a derivative, 4-(2-aminoethyl)-benzenesulfonamide, may exert its effects by interacting with and potentially inhibiting L-type calcium channels, leading to a decrease in perfusion pressure and coronary resistance. cerradopub.com.br
Furthermore, molecular docking studies have been employed to understand the binding interactions of these compounds with their targets. For example, docking studies with acetylcholinesterase (AChE) have shown that the binding of sulfonamide derivatives is driven by π–π contacts and hydrogen bonds. nih.gov
The table below provides a summary of the elucidated mechanisms of action for different this compound derivatives.
| Derivative Class | Mechanism of Action | Biological Effect |
| General Sulfonamides | Inhibition of dihydropteroate synthetase nih.gov | Antibacterial nih.gov |
| Benzenesulfonamide derivatives | Inhibition of Carbonic Anhydrase IX and XII nih.gov | Apoptosis and ferroptosis in cancer cells nih.gov |
| Aryl-sulfonamide hybrids | Induction of cell cycle arrest (G1/S transition) bohrium.com | Antiproliferative bohrium.com |
| N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides | Induction of autophagy and apoptosis nih.gov | Anti-cancer nih.gov |
| 4-(2-aminoethyl)-benzenesulfonamide | Potential inhibition of L-type calcium channels cerradopub.com.br | Decreased perfusion pressure and coronary resistance cerradopub.com.br |
| Sulfonamides derived from carvacrol | Inhibition of acetylcholinesterase nih.gov | Potential treatment for Alzheimer's disease nih.gov |
Combination Therapies and Synergistic Effects
The use of this compound derivatives in combination with other therapeutic agents is a promising strategy to enhance treatment efficacy, overcome drug resistance, and reduce potential side effects. nih.gov This approach is particularly relevant in cancer therapy, where targeting multiple pathways can lead to synergistic or additive effects. nih.gov
Research has shown that combining different drugs can lead to enhanced cytotoxicity against cancer cells. oncotarget.org For example, the combination of a Bcl-2 inhibitor with an antibiotic has been shown to act synergistically on the intrinsic apoptotic pathway in cancer cells. nih.gov Similarly, combining a proteasome inhibitor with another agent has demonstrated enhanced therapeutic benefits in melanoma patients. nih.gov
In the context of this compound derivatives, their ability to inhibit carbonic anhydrases makes them suitable candidates for combination therapies. nih.gov These inhibitors can be associated with conventional chemotherapy or radiotherapy to significantly reduce tumor growth in vivo. nih.gov
The concept of drug repurposing is also being explored, where existing drugs are investigated for new therapeutic uses in combination with other agents. chemistryviews.org For instance, an antidepressant that inhibits the LSD1 enzyme has shown synergistic effects when combined with an NRF2-inhibitor in reducing tumor growth. chemistryviews.org This highlights the potential for discovering novel combination therapies by screening existing drug libraries.
Phytochemicals are also being investigated for their synergistic effects with conventional cancer therapies. mdpi.com For example, allicin, a compound derived from garlic, has been shown to enhance the apoptotic effect of 5-fluorouracil (B62378) in certain cancer cells. mdpi.com Similarly, emodin, a natural compound, can improve the anti-cancer effect of sorafenib (B1663141) in liver cancer cells. mdpi.com
The table below outlines potential combination therapy strategies involving this compound and its derivatives.
| Therapeutic Agent | Combination Partner | Observed/Potential Effect | Disease Target |
| Carbonic Anhydrase Inhibitors (Benzenesulfonamide derivatives) | Conventional Chemotherapy/Radiotherapy | Significant reduction in tumor growth nih.gov | Cancer nih.gov |
| Tranylcypromine (LSD1 inhibitor) | ML385 (NRF2 inhibitor) | Synergistic reduction in tumor growth chemistryviews.org | Cancer chemistryviews.org |
| Allicin | 5-Fluorouracil | Enhanced apoptotic effect mdpi.com | Cancer mdpi.com |
| Emodin | Sorafenib | Improved anti-cancer effect, increased apoptosis and cell cycle arrest mdpi.com | Liver Cancer mdpi.com |
| ABT199/venetoclax and thiotepa | Fludarabine, cladribine, and busulfan | Enhanced cytotoxicity and activation of apoptosis oncotarget.org | Acute Myeloid Leukemia (AML) oncotarget.org |
Applications in Chemical Biology and Research Tools
Beyond their direct therapeutic potential, this compound and its derivatives serve as valuable tools in chemical biology for probing biological systems and elucidating complex cellular processes. Their ability to selectively interact with specific molecular targets makes them useful as chemical probes.
For example, derivatives of this compound that selectively inhibit certain enzymes, such as carbonic anhydrases or kinases, can be used to study the physiological and pathological roles of these enzymes. nih.govnih.gov By observing the cellular response to the inhibition of a specific target, researchers can gain insights into its function in various signaling pathways.
The development of fluorescently-labeled or biotinylated derivatives of these compounds can enable researchers to visualize their subcellular localization and identify their binding partners through techniques like affinity chromatography and mass spectrometry. This can lead to the discovery of novel drug targets and a deeper understanding of the compound's mechanism of action.
Furthermore, these compounds can be utilized in high-throughput screening assays to identify other small molecules that modulate the same biological pathway. By using a known inhibitor as a reference, researchers can screen large compound libraries to find new chemical entities with similar or improved properties.
The structural scaffold of this compound can also serve as a starting point for the design of more complex molecular probes. For instance, by incorporating photo-crosslinking groups or other reactive moieties, these compounds can be used to covalently label their target proteins, facilitating their identification and characterization.
In essence, the versatility of the this compound scaffold makes it a powerful platform for the development of sophisticated chemical tools to dissect biological systems and accelerate drug discovery efforts.
Q & A
Q. What are the optimal synthetic routes for N-(2-aminophenyl)benzenesulfonamide, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 1,2-phenylenediamine with benzenesulfonyl chloride under basic conditions. Critical parameters include reaction temperature (0–5°C to minimize side reactions) and stoichiometric control of the sulfonylating agent . Purity validation involves:
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Combine multiple techniques:
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in sulfonamide groups) using SHELXL for refinement .
- UV-Vis Spectroscopy : Identify π→π* transitions in the aromatic system (e.g., λmax ~250–300 nm) and assess solvent effects on electronic properties .
- DFT Calculations : Compare experimental IR/NMR data with theoretical spectra generated via Gaussian/B3LYP/6-311++G(d,p) to validate tautomeric forms .
Advanced Research Questions
Q. What computational strategies are effective for studying the tautomerism and electronic properties of this compound?
- Methodological Answer :
- Tautomer Analysis : Use DFT (e.g., B3LYP/6-311++G(d,p)) to calculate energy barriers for enol-imine ↔ keto-amine tautomerization. Solvent effects are modeled via PCM approximation, revealing polarity-dependent stability .
- Nonlinear Optical (NLO) Properties : Compute hyperpolarizability (β) values to assess NLO potential. For example, β values exceeding urea’s indicate suitability for photonic applications .
Q. How can researchers address contradictions between experimental and computational data in structural studies?
- Methodological Answer :
- Error Source Identification : Compare X-ray bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or inadequate basis sets .
- Dynamic Effects : Use molecular dynamics (MD) simulations to account for thermal motion in crystallographic models .
- Multivariate Statistics : Apply principal component analysis (PCA) to correlate spectroscopic and computational datasets .
Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Target dihydropteroate synthase (DHPS) using spectrophotometric monitoring of substrate depletion (e.g., at 340 nm for NADPH oxidation) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with doxorubicin as a positive control .
- Molecular Docking : Perform AutoDock/Vina simulations to predict binding affinities to DHPS or other targets, guided by crystallographic active-site data .
Q. How can pharmacokinetic properties of this compound be optimized for therapeutic applications?
- Methodological Answer :
- Lipinski’s Rule Adherence : Ensure ≤10 rotatable bonds and polar surface area ≤140 Ų to enhance oral bioavailability .
- Metabolic Stability : Use liver microsome assays (e.g., rat/human CYP450 isoforms) to identify metabolic hotspots. Introduce fluorine substituents to block oxidative metabolism .
- Permeability Assessment : Conduct Caco-2 monolayer studies to predict intestinal absorption .
Q. What crystallographic strategies ensure accurate structural determination of sulfonamide derivatives?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Validation : Check R-factor convergence (R₁ < 0.05) and validate geometry with PLATON/ADDSYM to detect missed symmetry .
Specialized Research Questions
Q. How do substituent effects on the benzene ring influence the compound’s bioactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Introduce –NO₂ or –CF₃ to enhance electrophilicity and antibacterial activity .
- Steric Effects : Use X-ray/DFT to assess how bulky substituents (e.g., tert-butyl) disrupt π-stacking, reducing aggregation in solution .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to correlate substituents with hydrolytic stability .
Q. What experimental and computational approaches are used to assess toxicity and environmental impact?
- Methodological Answer :
- In Vitro Toxicity : Use Ames test for mutagenicity and zebrafish embryo assays for developmental toxicity .
- Ecotoxicology : Model logP (octanol-water partition coefficient) via HPLC-derived retention times to predict bioaccumulation .
- QSAR Models : Train models on EPA’s DSSTox database to predict acute/chronic toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
